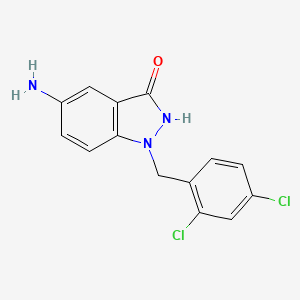

5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol

Description

5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol is a heterocyclic compound featuring an indazole core substituted with a 2,4-dichlorobenzyl group at position 1, an amino group at position 5, and a hydroxyl group at position 2. Its molecular formula is C₁₄H₁₁Cl₂N₃O, with an average molecular mass of 308.162 g/mol and a monoisotopic mass of 307.027917 g/mol .

Properties

IUPAC Name |

5-amino-1-[(2,4-dichlorophenyl)methyl]-2H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O/c15-9-2-1-8(12(16)5-9)7-19-13-4-3-10(17)6-11(13)14(20)18-19/h1-6H,7,17H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIDIRATDRZJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NN2CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: One common method involves the condensation of 2,4-dichlorobenzylamine with indazole-3-ol under acidic conditions.

Reduction Reaction: Another approach is the reduction of the corresponding nitro compound to obtain the desired amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

Reduction Products: Reduced forms of the compound, such as amines.

Substitution Products: Derivatives with different functional groups, such as halides and alkyl groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The exact mechanism of action of 5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4-Dichlorobenzyl vs. 3,4-Dichlorobenzyl Substitution

The positional isomer 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol (C₁₄H₁₁Cl₂N₃O) shares the same molecular formula but differs in the chlorine substitution pattern on the benzyl group. Key distinctions include:

- Binding Affinity: Docking studies on collagenase inhibitors with dichlorobenzyl groups (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) reveal that chlorine positioning affects hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å), altering Gibbs free energy (−6.4 vs. −6.5 kcal/mol) .

- Synthetic Accessibility : The 2,4-dichlorobenzyl group is frequently utilized in synthetic routes (e.g., N-(2,4-dichlorobenzyl)-N-methylformamide, synthesized in 44.2% yield) , suggesting higher reactivity or stability compared to 3,4-dichlorobenzyl analogs.

Heterocyclic Analogs with Dichlorobenzyl Groups

Other dichlorobenzyl-containing heterocycles exhibit divergent physicochemical and biological properties:

- Pyrazole Derivatives : The ethyl ester analog (C₁₅H₁₄Cl₂N₃O₂) demonstrates increased molecular weight and lipophilicity due to the ester group, which may enhance membrane permeability but reduce aqueous solubility .

- Amino Acid Analogs: Collagenase inhibitors like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid highlight the role of the dichlorobenzyl group in enzyme binding, though their aliphatic backbone limits aromatic interactions .

Functional Group Modifications

- Hydroxyl vs. Ketone Groups: The hydroxyl group in this compound contrasts with the ketone in 5-Amino-1-(2,4-dichlorobenzyl)-1,2-dihydro-3H-indazol-3-one (C₁₄H₁₁Cl₂N₃O).

- Amino Group Positioning: In benzimidazolone analogs (e.g., 5-(aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one), the aminomethyl group at position 5 alters electronic properties compared to the indazole’s amino group, influencing solubility and bioactivity .

Biological Activity

5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol is a synthetic compound belonging to the indazole class, which has garnered attention for its potential biological activities. The compound features an indazole ring system with an amino group at the 5-position and a dichlorobenzyl group at the 1-position. This unique structure contributes to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The molecular formula of this compound is C14H12Cl2N4O, with a molecular weight of approximately 308.16 g/mol. The presence of chlorine substituents enhances the compound's lipophilicity, potentially influencing its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors involved in cell proliferation and apoptosis. For instance, it has been shown to modulate pathways related to cancer cell survival and death, such as the Bcl-2 family proteins and the p53/MDM2 pathway .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

- K562 Cell Line : Exhibited an IC50 value of 5.15 µM, indicating potent inhibitory activity against this leukemia cell line .

- HepG2 and MCF-7 Cell Lines : Showed moderate inhibitory effects across different concentrations, suggesting potential utility in treating hepatocellular carcinoma and breast cancer .

The compound's mechanism involves inducing apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, leading to increased cell death in cancerous tissues.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial membranes or specific metabolic pathways within microbial cells. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, although further research is needed to elucidate the exact mechanisms involved.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in various models. It appears to modulate inflammatory cytokines and may inhibit pathways associated with inflammation, making it a candidate for conditions characterized by excessive inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group; dichlorobenzyl substitution | Anticancer and antimicrobial |

| 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazole | Similar structure; different chlorination pattern | Potential antitumor activity |

| Indazole derivatives | Various substitutions | Kinase inhibition |

This table illustrates how variations in substitution can lead to different biological activities among indazole derivatives.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical trials:

- In Vitro Studies : A study involving K562 cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells after 24 hours of exposure .

- Selectivity for Cancer Cells : Research indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited lower toxicity towards normal cells (e.g., HEK293), suggesting a favorable therapeutic window .

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol, and what methodological considerations are critical for reproducibility?

The synthesis typically involves Friedel-Crafts acylation and indazole ring closure. For example, analogous compounds are synthesized via acid chloride formation followed by ketone generation using AlCl₃ catalysis, then hydrazine hydrate-mediated cyclization . Key considerations:

- Intermediate purification : Use column chromatography to isolate intermediates like dichlorobenzyl derivatives, which are prone to side reactions (e.g., halogen scrambling).

- Nitro group reduction : Catalytic hydrogenation (e.g., Raney nickel) or hydrazine hydrate in DMF/iPrOH ensures efficient reduction to the amine .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., indazole C3-OH vs. tautomerism). For discrepancies, compare with computed spectra (DFT) or use 2D NMR (HSQC, HMBC) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular formula.

- X-ray crystallography : For definitive structural confirmation, use SHELXL for refinement, especially if anisotropic displacement or twinning is observed .

Q. What safety protocols are essential when handling intermediates like 2,4-dichlorobenzyl chloride?

- Ventilation : Use fume hoods to avoid inhalation of volatile dichlorobenzyl derivatives (classified as hazardous ).

- PPE : Nitrile gloves and lab coats to prevent skin contact.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal.

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural analysis of this compound?

- Data collection : Optimize crystal growth via vapor diffusion with DMF/EtOAc mixtures.

- Software tools : Use SHELXD for structure solution and SHELXL for refinement, leveraging the HKLF 5 format for twinned data .

- Validation : Cross-check with WinGX’s PARST metrics for geometric consistency .

Q. What strategies are effective in optimizing synthetic yield while minimizing halogenated byproducts?

- Temperature control : Maintain ≤80°C during Friedel-Crafts acylation to prevent decomposition of dichlorobenzyl intermediates .

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics but may require quenching with ice-water to prevent over-reaction.

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme assays) be systematically investigated?

- Experimental controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions.

- Solubility checks : Use DLS or NMR diffusion measurements to confirm compound dissolution in assay buffers.

- Metabolite profiling : LC-MS to rule out degradation products interfering with activity .

Q. What computational methods are suitable for predicting the tautomeric equilibrium of the indazol-3-ol moiety?

- DFT calculations : Compare energies of keto-enol tautomers using Gaussian or ORCA at the B3LYP/6-311+G(d,p) level.

- MD simulations : Solvent effects (e.g., water vs. DMSO) can shift equilibrium; use GROMACS for 100-ns trajectories .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.